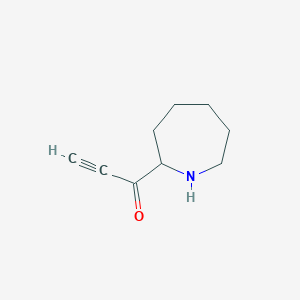
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a complex organic compound that features a pyridine ring substituted with fluorine, a sulfonyl fluoride group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoropyridine with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl fluoride group. The cyanophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of cyanobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Cross-coupling reactions: The cyanophenyl group can participate in further cross-coupling reactions to form more complex structures.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves nucleophiles like amines or alcohols in the presence of a base.
Cross-coupling reactions: Palladium catalysts and boronic acid derivatives are commonly used.
Oxidation and reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological processes involving sulfonyl fluoride groups.
Mechanism of Action
The mechanism by which 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine and cyanophenyl groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(4-Cyanophenyl)-2-fluoropyridine: Lacks the sulfonyl fluoride group, which may result in different reactivity and applications.
2-Fluoropyridine-3-sulfonyl fluoride:
4-Cyanophenylsulfonyl fluoride: Lacks the fluoropyridine ring, which may alter its chemical behavior and applications.
Uniqueness
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H6F2N2O2S |
|---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
6-(4-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)6-5-10(16-12)9-3-1-8(7-15)2-4-9/h1-6H |
InChI Key |
SIAKYVUALSDJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


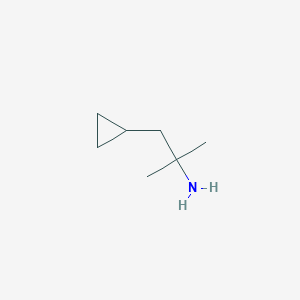
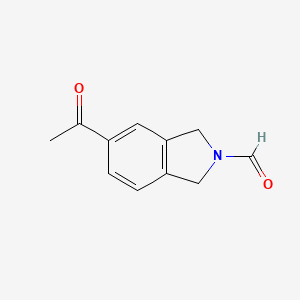
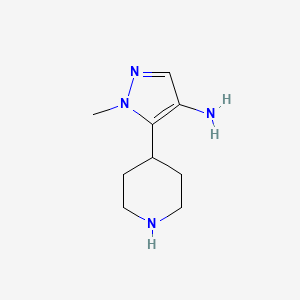

![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
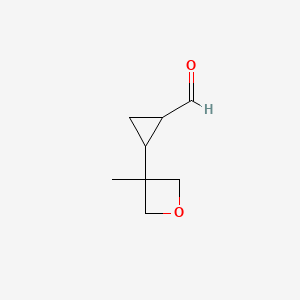
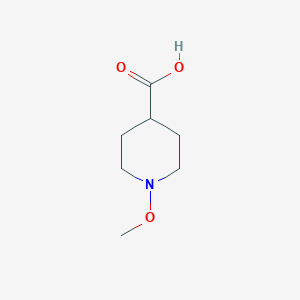
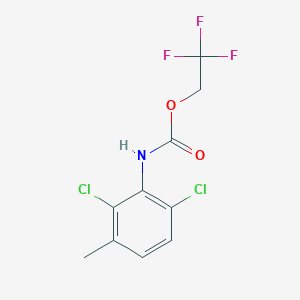
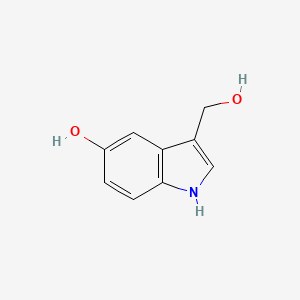
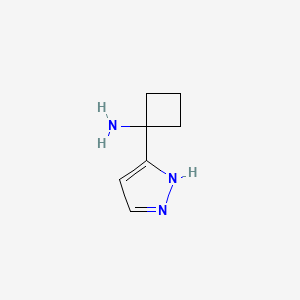
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)

